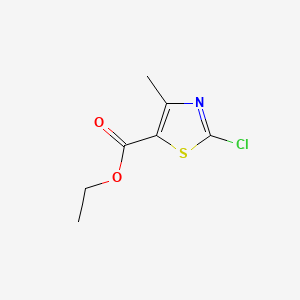

Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate

概要

説明

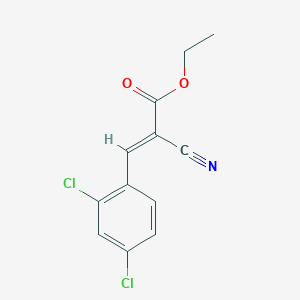

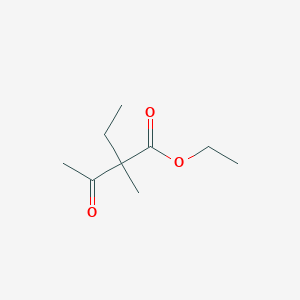

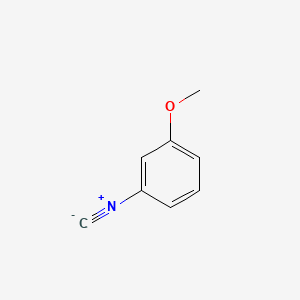

Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate is an aromatic carboxylic acid and a member of thiazoles . It has a molecular weight of 205.66 .

Molecular Structure Analysis

The molecular formula of Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate is C7H8ClNO2S . The InChI code is 1S/C7H8ClNO2S/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3 . The Canonical SMILES is CCOC(=O)C1=C(N=C(S1)Cl)C .Physical And Chemical Properties Analysis

Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate has a boiling point of 46-47 . It is a solid at room temperature . The compound has a topological polar surface area of 67.4 Ų .科学的研究の応用

Application in Organic Synthesis

Ethyl 2-chloro-4-methylthiazole-5-carboxylate is a building block in organic synthesis, especially in the preparation of biologically important and medicinally useful agents . It is also an intermediate for the synthesis of 4-methyl-5-formylthiazole, a key intermediate for cefditoren pivoxil .

Application in Antibacterial and Antifungal Research

This compound has been used in the synthesis of Schiff bases, which have shown diverse therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents . In particular, compounds synthesized from it showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also showed maximum antifungal potential against Candida glabrata .

Application in Corrosion Inhibition

Ethyl 2-chloro-4-methylthiazole-5-carboxylate has been studied as a corrosion inhibitor for AA6061 alloy in 0.05 M HCl solution . The efficiency of this compound as a corrosion inhibitor increased with the increase in inhibitor concentration and temperature .

Application in Drug Development

Thiazole derivatives, such as ethyl 2-chloro-4-methylthiazole-5-carboxylate, have found broad application in drug development for the treatment of various conditions . For instance, they have been used in the development of drugs for inflammation and hypertension .

Application in Antiviral Research

Thiazole derivatives have also been used in the development of antiviral drugs . For example, they have been used in the synthesis of anti-HIV drugs .

Application in Neurological Disorders

Compounds containing a thiazole moiety, such as ethyl 2-chloro-4-methylthiazole-5-carboxylate, have been used in the treatment of neurological disorders. For instance, Pramipexole, which contains a 2-amino-thiazole moiety, has been used in the treatment of Parkinson’s disease . Similarly, Riluzole, an aminothiazole-based drug, has been licensed to manage Lou Gehrig’s disease .

Application in Material Science

This compound can be used in the field of material science. It can be used as a building block in the synthesis of more complex molecules for the development of new materials .

Application in Environmental Science

In environmental science, this compound can be used in studies related to its environmental fate and transport, as well as its effects on various environmental systems .

Application in Analytical Chemistry

In analytical chemistry, this compound can be used as a standard for the calibration of analytical instruments, or as a reagent in the development of new analytical methods .

Application in Agricultural Chemistry

In agricultural chemistry, this compound can be used in the synthesis of new pesticides or herbicides. It can also be used in studies related to its effects on various agricultural systems .

Application in Food Science

In food science, this compound can be used in studies related to its presence in various food products, its effects on food quality and safety, and its potential uses as a food additive .

Application in Pharmaceutical Research

In pharmaceutical research, this compound can be used in the synthesis of new drugs or as an intermediate in the synthesis of pharmaceuticals .

Safety And Hazards

特性

IUPAC Name |

ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUARUZUFHDNJSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344185 | |

| Record name | Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate | |

CAS RN |

7238-62-2 | |

| Record name | Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(methyl)amino]phenol](/img/structure/B1349043.png)